Apaziquone

Description

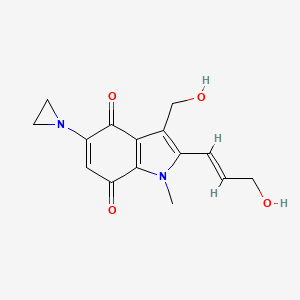

Structure

3D Structure

Properties

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Apaziquone in Hypoxic Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apaziquone (B118365) (EO9) is a bioreductive indolequinone prodrug designed to exploit the unique biochemical features of the tumor microenvironment, particularly hypoxia and the overexpression of specific reductases.[1] As a structural analog of Mitomycin C, its mechanism of action is centered on its conversion to potent DNA alkylating agents.[2] This activation is uniquely bifurcated, proceeding via two distinct enzymatic pathways that confer cytotoxicity in both well-oxygenated and hypoxic tumor regions. This dual mechanism allows Apaziquone to target NQO1-rich tumors irrespective of oxygen status and to selectively eliminate hypoxic cells in tumors deficient in NQO1.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning Apaziquone's bioactivation, its cytotoxic effects in hypoxic cancer cells, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Dual-Pathway Bioactivation

Apaziquone's anticancer activity is entirely dependent on its enzymatic reduction from a relatively non-toxic prodrug to highly reactive cytotoxic species.[1] This bioactivation is primarily mediated by two classes of enzymes: the two-electron reductase NAD(P)H:quinone oxidoreductase 1 (NQO1, or DT-diaphorase) and various one-electron reductases, such as cytochrome P450 reductase.[3][4] The prevailing pathway is dictated by the cellular oxygen tension and the expression level of NQO1.

Oxygen-Independent Pathway: NQO1-Mediated Two-Electron Reduction

In cancer cells that overexpress the cytosolic flavoprotein NQO1, Apaziquone undergoes a direct two-electron reduction to its hydroquinone (B1673460) form.[1][5] This reaction, which uses NADH or NADPH as cofactors, bypasses the formation of the oxygen-sensitive semiquinone intermediate.[6][7] Consequently, this activation pathway is largely independent of intracellular oxygen levels, rendering Apaziquone equally effective against aerobic and hypoxic cells in NQO1-rich tumors.[1][6] The resulting hydroquinone is a potent DNA alkylating agent that induces cell death.[2][4]

Hypoxia-Selective Pathway: One-Electron Reduction

In cancer cells with low or deficient NQO1 activity, the bioactivation of Apaziquone is predominantly handled by one-electron reductases like cytochrome P450 reductase.[3][4] This process generates an unstable semiquinone radical intermediate.[6] The fate of this radical is critically dependent on the availability of molecular oxygen:

-

Under Normoxic Conditions: The semiquinone radical rapidly reacts with oxygen in a process called "redox cycling." This reaction regenerates the parent Apaziquone molecule and produces superoxide (B77818) radicals, which can lead to the formation of other reactive oxygen species (ROS).[3][6] While this can contribute to cytotoxicity, the primary activation pathway is effectively futile, limiting the drug's efficacy.

-

Under Hypoxic Conditions: In the absence of oxygen, the semiquinone radical is stabilized.[6] It can then be further reduced to the fully active hydroquinone metabolite, which proceeds to alkylate DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[1][2][6] This oxygen-dependent difference in activation confers Apaziquone's selectivity for hypoxic cells in tumors lacking high NQO1 expression.[1][3]

The dual activation pathways of Apaziquone are illustrated in the diagram below.

The Role of the Hypoxic Microenvironment

The hypoxic tumor microenvironment not only enables the selective activation of Apaziquone in NQO1-deficient cells but may also enhance its cytotoxicity by impairing DNA repair mechanisms.

Genomic Instability in Hypoxia

Hypoxia is known to contribute to genomic instability by downregulating key DNA repair pathways, including homology-directed repair (HDR) and mismatch repair (MMR).[8][9][10] This occurs through the transcriptional and translational repression of critical repair proteins such as BRCA1 and RAD51.[8][11] By creating a state of "contextual synthetic lethality," the hypoxia-induced suppression of DNA repair can synergize with the DNA damage inflicted by activated Apaziquone, leading to an enhanced cytotoxic effect.[11] Cells that might otherwise survive Apaziquone-induced DNA lesions are unable to mount an effective repair response in the hypoxic environment, pushing them toward apoptosis.

The downstream consequences of Apaziquone's activation are depicted below.

Quantitative Efficacy Data

The cytotoxicity of Apaziquone is highly dependent on the cell line, NQO1 status, and oxygen conditions. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Apaziquone

| Cell Line | Cancer Type | NQO1 Status | Condition | IC50 / LD50 | Reference |

|---|---|---|---|---|---|

| AMOS III | Oral Squamous Cell Carcinoma | Not Specified | Normoxia | 500 nM (LD50) | [4] |

| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | Normoxia | 1 µM (LD50) |[4] |

Table 2: Pharmacokinetic Parameters of Apaziquone

| Parameter | Matrix | Value | Condition | Reference |

|---|

| Half-life | Human Whole Blood | 78.6 ± 23.0 min | Ex vivo |[12][13] |

Note: Comprehensive quantitative data comparing Apaziquone's IC50 values under normoxic vs. hypoxic conditions across various NQO1-proficient and -deficient cell lines is diffusely spread across the literature. The provided data represents specific examples found in the cited sources.

Detailed Experimental Protocols

Elucidating the mechanism of Apaziquone requires a suite of specialized assays designed to assess its bioreductive activation, cytotoxicity under hypoxia, and induction of DNA damage.

Protocol: Hypoxic Cytotoxicity Assay (e.g., MTT or Alamar Blue)

This protocol is used to determine the concentration of Apaziquone required to inhibit cell growth by 50% (IC50) under hypoxic versus normoxic conditions.

-

Cell Plating: Seed cancer cells (e.g., RT112, EJ138 bladder cancer cells) in 96-well plates at a predetermined density and allow them to adhere for 24 hours in a standard incubator (37°C, 5% CO₂).[12]

-

Drug Preparation: Prepare a serial dilution of Apaziquone in the appropriate cell culture medium.

-

Hypoxic Pre-incubation: Transfer one set of plates to a hypoxic chamber (e.g., Baker Ruskinn InvivO₂ 400) flushed with a gas mixture of 5% CO₂, 1% O₂, and balance N₂. Allow cells to acclimatize for at least 4 hours. A parallel set of plates remains in the normoxic incubator.

-

Drug Exposure: Add the Apaziquone serial dilutions to both the hypoxic and normoxic plates. Incubate for the desired exposure time (e.g., 1-2 hours).[12]

-

Washout and Recovery: After exposure, remove the drug-containing medium, wash cells with PBS, and add fresh medium. Return plates to their respective hypoxic or normoxic incubators and allow for a recovery period (e.g., 72-96 hours).

-

Viability Assessment: Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate cell viability as a percentage of untreated controls and plot dose-response curves to determine IC50 values for each condition.

Protocol: Western Blot for DNA Damage and Apoptosis Markers

This method is used to detect the induction of DNA damage (via γ-H2AX) and apoptosis (via cleaved PARP and caspases).

-

Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 10 cm) and treat with Apaziquone under normoxic and hypoxic conditions as described above.

-

Protein Extraction: At various time points post-treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Protocol: NQO1 Activity Assay

This enzymatic assay quantifies the NQO1 activity in cell lysates, which is critical for interpreting cytotoxicity data.

-

Lysate Preparation: Prepare cytosolic extracts from cultured cells.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), FAD, BSA, Tween-20, and a substrate like menadione (B1676200) or duroquinone.

-

Initiation: Add NADPH to initiate the reaction and immediately add the cell lysate.

-

Measurement: The reduction of the substrate by NQO1 is coupled to the reduction of a chromogenic dye (e.g., MTT or cytochrome c), which can be measured spectrophotometrically over time.

-

Analysis: Calculate NQO1 activity based on the rate of change in absorbance, normalized to the total protein concentration of the lysate. The specificity of the reaction should be confirmed by its inhibition with dicoumarol, a specific NQO1 inhibitor.

Conclusion

Apaziquone is a sophisticated bioreductive agent whose mechanism of action is intricately linked to the tumor microenvironment. Its dual activation pathways—an oxygen-independent, NQO1-mediated route and a hypoxia-selective, one-electron reduction route—provide a versatile strategy for targeting a broad range of solid tumors.[1][14] The potentiation of its activity in hypoxic regions, particularly in NQO1-deficient cells, is a key feature that allows it to eliminate cancer cell populations that are notoriously resistant to conventional therapies.[3][15] A thorough understanding of this dual mechanism, supported by the quantitative and methodological data presented herein, is essential for the rational design of future clinical trials and the development of next-generation bioreductive drugs.

References

- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impact of hypoxia on DNA repair and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Tumor Hypoxia Drives Genomic Instability [frontiersin.org]

- 10. Multifaceted Control of DNA Repair Pathways by the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting hypoxic cells through the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ray.yorksj.ac.uk [ray.yorksj.ac.uk]

- 15. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

Evofosfamide (TH-302): A Bioreductive Prodrug for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (B1684547) (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) designed for targeted cancer therapy.[1] Its mechanism of action hinges on the unique hypoxic microenvironment of solid tumors, where it is selectively activated to release a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][2] This targeted activation is intended to spare healthy, well-oxygenated tissues, thereby concentrating the cytotoxic effect within the more aggressive, hypoxic regions of tumors.[1] While preclinical studies demonstrated significant promise for Evofosfamide, both as a monotherapy and in combination with other treatments, it ultimately failed to meet its primary endpoints in pivotal Phase III clinical trials for soft tissue sarcoma and pancreatic cancer.[1][3] This guide provides a comprehensive overview of Evofosfamide, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concept: Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[4] These hypoxic zones are associated with resistance to conventional therapies like radiation and chemotherapy.[5] Bioreductive prodrugs, such as Evofosfamide, are designed to exploit this tumor-specific feature.[6] They remain in an inactive state in well-oxygenated tissues but are converted to their active, cytotoxic form by reductase enzymes that are overexpressed in the hypoxic tumor microenvironment.[6]

Mechanism of Action of Evofosfamide

Evofosfamide is a 2-nitroimidazole (B3424786) prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM).[6] The 2-nitroimidazole component acts as a molecular trigger that is sensitive to oxygen levels.[6] Under normoxic conditions, the prodrug undergoes a one-electron reduction by cellular reductases, but this is a reversible process as oxygen readily re-oxidizes the molecule back to its inactive state. In the low-oxygen environment of a tumor, the reduced prodrug undergoes further reduction and fragmentation, irreversibly releasing the active Br-IPM.[2] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]

Figure 1: Mechanism of action of Evofosfamide.

Quantitative Data Presentation

Preclinical Efficacy: In Vitro Cytotoxicity

The hypoxia-selective cytotoxicity of Evofosfamide has been demonstrated across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (Normoxia) | IC50 (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SK-N-BE(2) | Neuroblastoma | 220 µM | 4.8 µM | ~46 | [7] |

| G06A | Canine Glioma | 160 µM | 8 µM | 20 | [8] |

| J3TBg | Canine Glioma | 360 µM | 18 µM | 20 | [8] |

| SDT3G | Canine Glioma | 240 µM | 5 µM | 48 | [8] |

| SCCVII | Squamous Cell Carcinoma | 50 µM | 40 nM | 1250 | [4] |

| HT29 | Colorectal Carcinoma | 80 µM | 200 nM | 400 | [4] |

| CNE-2 | Nasopharyngeal Carcinoma | >100 µM | 8.33 µM | >12 | [9] |

| HONE-1 | Nasopharyngeal Carcinoma | >100 µM | 7.62 µM | >13 | [9] |

| HNE-1 | Nasopharyngeal Carcinoma | >10 µM | 0.31 µM | >32 | [9] |

HCR = IC50 (Normoxia) / IC50 (Hypoxia)

Preclinical Efficacy: In Vivo Xenograft Models

Evofosfamide has shown significant tumor growth inhibition in various xenograft models.

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |

| HT1080 | Fibrosarcoma | Evofosfamide | 50 mg/kg, i.p., QDx5 for 2 weeks | 20 | [1] |

| HT1080 | Fibrosarcoma | Evofosfamide | 100 mg/kg, i.p., Q7Dx2 | 75 | [1] |

| HT1080 | Fibrosarcoma | Doxorubicin + Evofosfamide | Dox: 4 mg/kg, i.v., Q7Dx2; Evo: 50 mg/kg, i.p., QDx5 for 2 weeks | 106 | [1] |

| H460 | Non-Small Cell Lung Cancer | Evofosfamide | 50 mg/kg | 74 | [6] |

| MIA Paca-2 | Pancreatic Cancer | Evofosfamide | 50 mg/kg, i.p., 5 days/week | Significant reduction in tumor growth | [2] |

Clinical Trial Outcomes

Despite promising preclinical data, Evofosfamide did not meet its primary endpoints in Phase III clinical trials.

| Trial Name | Cancer Type | Treatment Arms | Primary Endpoint | Result | Reference |

| TH-CR-406/SARC021 | Advanced Soft Tissue Sarcoma | Evofosfamide + Doxorubicin vs. Doxorubicin alone | Overall Survival (OS) | No significant improvement in OS (HR: 1.06) | [3] |

| MAESTRO | Advanced Pancreatic Cancer | Evofosfamide + Gemcitabine vs. Gemcitabine + Placebo | Overall Survival (OS) | No significant improvement in OS (HR: 0.84, p=0.0589) | [3][10] |

Experimental Protocols

In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Evofosfamide under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Evofosfamide stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Hypoxia chamber or incubator with adjustable O2 levels

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a standard incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare serial dilutions of Evofosfamide in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Treatment: Remove the medium from the cell plates and add the prepared drug dilutions.

-

Incubation:

-

Normoxia: Place one set of plates in a standard incubator (21% O2).

-

Hypoxia: Place another set of plates in a hypoxia chamber or incubator set to a low oxygen concentration (e.g., <0.1% O2).

-

-

Exposure: Incubate the plates for a specified duration (e.g., 48-72 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a chosen method. For an MTT assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.[11]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis.

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the antitumor efficacy of Evofosfamide in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude, SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Evofosfamide for injection

-

Vehicle control solution

-

Calipers

-

Anesthesia

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.[5]

-

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[5]

-

Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Evofosfamide monotherapy, combination therapy).[5]

-

Treatment Administration:

-

Administer Evofosfamide (e.g., 50 mg/kg) and the vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 5 days a week for 2 weeks).[1]

-

For combination studies, administer the other therapeutic agent according to its established protocol.

-

-

Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the animals for any signs of toxicity.

-

Endpoint Analysis: The study can be terminated when tumors in the control group reach a specific size. Efficacy is typically assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. TGI is calculated as (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume of the treated and control groups, respectively.[5]

Experimental Workflow and Signaling Pathway Visualization

Figure 2: Experimental workflow for evaluating a bioreductive prodrug.

Conclusion

Evofosfamide represents a well-characterized example of a bioreductive prodrug designed to exploit tumor hypoxia. While it demonstrated significant hypoxia-selective cytotoxicity in preclinical models, this did not translate into improved overall survival in late-stage clinical trials. The reasons for this discrepancy are likely multifactorial and may include patient selection, the complexity of the tumor microenvironment, and potential off-target toxicities. Nevertheless, the development of Evofosfamide has provided valuable insights into the design and evaluation of hypoxia-activated prodrugs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working on the next generation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism [mdpi.com]

- 9. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. benchchem.com [benchchem.com]

Technical Guide: Apaziquone Synthesis and the Frontier of Novel Analog Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apaziquone (B118365) (EO9), a bioreductive prodrug, has demonstrated significant potential as a targeted anticancer agent, particularly in the context of non-muscle invasive bladder cancer. Its mechanism of action hinges on its activation under hypoxic conditions, a hallmark of the tumor microenvironment, by reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation transforms apaziquone into a potent DNA alkylating agent, leading to apoptotic cell death. While initial clinical trials with intravenous administration were hampered by unfavorable pharmacokinetics, intravesical instillation has shown promise, reigniting interest in this indolequinone. This technical guide provides a comprehensive overview of the synthesis of apaziquone, details the development of novel analogs, and explores the underlying signaling pathways, offering a critical resource for researchers in oncology and medicinal chemistry.

Introduction to Apaziquone: A Bioreductive Approach to Cancer Therapy

Apaziquone is a synthetic analog of mitomycin C designed to be selectively activated in the low-oxygen environment characteristic of solid tumors.[1] This selectivity is primarily achieved through the action of intracellular reductases, which are often overexpressed in cancer cells.[1] The activation process is critical to its therapeutic effect, as the reduced form of apaziquone is a highly reactive species capable of cross-linking DNA, thereby disrupting DNA replication and transcription and ultimately inducing apoptosis.[2]

The clinical journey of apaziquone has been marked by both challenges and successes. While systemic administration proved ineffective due to rapid clearance, local administration via intravesical instillation for superficial bladder cancer has yielded encouraging results in Phase I and II trials.[3][4] However, Phase III trials did not meet their primary endpoint, although post-hoc analyses suggested a potential benefit in certain patient subgroups.[5][6] These findings underscore the importance of optimizing treatment protocols and potentially developing next-generation analogs with improved efficacy and pharmacokinetic profiles.

Synthesis of Apaziquone and Its Analogs

The core structure of apaziquone is an indolequinone scaffold. The synthesis of indolequinones can be approached through various methods, often involving the construction of the indole (B1671886) ring followed by oxidation to the quinone.

General Synthetic Strategies for Indolequinones

A common strategy for synthesizing the indolequinone core involves a three-step process:[1]

-

Iridium-catalyzed C-H borylation of an indole derivative to yield a 7-borylindole.

-

Oxidation-hydrolysis of the 7-borylindole to the corresponding 7-hydroxyindole (B18039).

-

Oxidation of the 7-hydroxyindole to the final indolequinone.

Experimental Protocol: General Oxidation of 7-Hydroxyindole to Indolequinone [1]

To a solution of the 7-hydroxyindole (1 equivalent) in acetonitrile, salcomine (B1680745) (12-15 mol %) is added. The reaction mixture is stirred at room temperature under an oxygen balloon for 4 hours. Silica (B1680970) gel is then added, and the solvent is removed under reduced pressure. The resulting residue is purified by chromatography on a short silica gel column to yield the desired indolequinone.

Synthesis of Apaziquone Analogs

The development of novel apaziquone analogs is focused on modifying the substituents on the indolequinone core to enhance potency, selectivity, and pharmacokinetic properties. A key area of modification is the substituent at the 2-position of the indole ring.

Experimental Protocol: Synthesis of Bis-Triaziquone Derivatives [7]

To a solution of triaziridinylfluoro-1,4-benzoquinone (1.0 mmol) in benzene (B151609) (10 mL), a solution of triethylamine (B128534) (2.0 mmol) is added under stirring at 5-10°C. The dimercaptan (0.5 mmol) is then added dropwise over 5 minutes. The mixture is stirred for 5 hours at room temperature. Ethyl acetate (B1210297) and 1N HCl are added, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate. The combined organic layers are dried with MgSO₄ and concentrated to yield the bis-triazquone product.

Quantitative Analysis of Apaziquone Analog Efficacy

The development of new anticancer agents relies on the quantitative assessment of their cytotoxic activity. For apaziquone and its analogs, this is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Quinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Apaziquone (EO9) | A549 (Lung) | 0.48 ± 0.15 | [2] |

| Apaziquone (EO9) | HepG2 (Liver) | 13.21 ± 0.30 | [2] |

| Bis-triaziquone analog 1a | Hep2 (Larynx) | 2.02 | [7] |

| Bis-triaziquone monomer (TZQ) | Hep2 (Larynx) | >10 | [7] |

| Plastoquinone Analog AQ-12 | HCT-116 (Colon) | 5.11 ± 2.14 | [8] |

| Plastoquinone Analog AQ-12 | MCF-7 (Breast) | 6.06 ± 3.09 | [8] |

| Cisplatin | HCT-116 (Colon) | 23.68 ± 6.81 | [8] |

| Cisplatin | MCF-7 (Breast) | 19.67 ± 5.94 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity [9]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (ranging from 0.05 µM to 10 µM) and incubate for an additional 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 550 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer activity of apaziquone is initiated by its bioreductive activation, which leads to a cascade of cellular events culminating in cell death.

Bioreductive Activation of Apaziquone

The primary mechanism of apaziquone activation involves a two-electron reduction catalyzed by NQO1.[3][10] This process is more efficient in hypoxic tumor cells where NQO1 is often overexpressed. The reduction converts the quinone moiety into a hydroquinone (B1673460), which is a highly unstable intermediate.

DNA Alkylation and Apoptosis Induction

The activated hydroquinone form of apaziquone is a potent alkylating agent that can form covalent bonds with DNA, leading to interstrand cross-links.[2] These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and activating the apoptotic cascade.[2] The process involves the activation of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[5]

Novel Analog Development and Future Directions

The development of novel apaziquone analogs aims to address the limitations of the parent compound and enhance its therapeutic potential. Key areas of focus include:

-

Improving Pharmacokinetics: Modifications to the apaziquone scaffold can alter its metabolic stability and clearance rate, potentially enabling effective systemic administration.

-

Enhancing NQO1 Specificity: Fine-tuning the electronic and steric properties of the indolequinone core can increase its affinity for NQO1, leading to more efficient and selective activation in tumor cells.

-

Exploring Alternative Activation Mechanisms: Designing analogs that can be activated by other tumor-specific enzymes could broaden the applicability of this class of drugs.

-

Combination Therapies: Investigating the synergistic effects of apaziquone and its analogs with other anticancer agents, such as radiation or immunotherapy, may lead to more effective treatment regimens.

The synthesis and evaluation of a diverse library of analogs, guided by quantitative structure-activity relationship (QSAR) studies, will be crucial in identifying next-generation compounds with superior anticancer properties.

Conclusion

Apaziquone remains a promising platform for the development of targeted anticancer therapies. Its unique mechanism of bioreductive activation offers a clear advantage in selectively targeting the hypoxic tumor microenvironment. While clinical success has been context-dependent, the knowledge gained from its development provides a solid foundation for the rational design of novel analogs with improved therapeutic profiles. Continued research into the synthesis, biological evaluation, and mechanistic understanding of apaziquone and its derivatives holds the key to unlocking the full potential of this important class of anticancer agents.

References

- 1. Indolequinone antitumour agents: correlation between quinone structure and rate of metabolism by recombinant human NAD(P)H:quinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 4. fda.gov [fda.gov]

- 5. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Radiosensitization Effects of Apaziquone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apaziquone (EO9) is a bioreductive prodrug that has demonstrated significant potential as a radiosensitizing agent. Its unique mechanism of action, which is preferentially activated under hypoxic conditions and in cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), makes it a promising candidate for enhancing the efficacy of radiotherapy in solid tumors. This technical guide provides an in-depth overview of the core principles behind Apaziquone-mediated radiosensitization, detailing its mechanism of action, relevant signaling pathways, and a summary of key experimental findings and methodologies.

Introduction

Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by the radioresistance of hypoxic tumor cells.[1] Apaziquone, an indolequinone analogue of mitomycin C, is a prodrug designed to be activated under the low-oxygen conditions characteristic of many solid tumors.[2][3] This activation leads to the generation of cytotoxic metabolites that alkylate DNA, inducing cell death.[2][3] The preferential activity of Apaziquone in the tumor microenvironment suggests its potential to act as a selective radiosensitizer, enhancing the tumor-killing effects of radiation while minimizing damage to surrounding healthy, oxygenated tissues.[3]

Mechanism of Action

Apaziquone's radiosensitizing effects are rooted in its bioreductive activation. This process is primarily mediated by two types of enzymes:

-

One-electron reductases (e.g., cytochrome P450 reductase): Under hypoxic conditions, these enzymes reduce Apaziquone to a semiquinone radical. In the absence of oxygen, this radical can be further reduced to a hydroquinone (B1673460) species, which is a potent DNA alkylating agent. In the presence of oxygen, the semiquinone is rapidly re-oxidized back to the parent compound, thus sparing normal tissues.[4][5]

-

Two-electron reductase (NQO1): In tumors with high levels of NQO1, Apaziquone can be directly reduced to its hydroquinone form in an oxygen-independent manner.[6][7] This dual mechanism allows Apaziquone to target both hypoxic and NQO1-overexpressing aerobic tumor cells.[6]

The resulting DNA damage, including interstrand cross-links and monoadducts, triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8][9] When combined with radiation, which also induces DNA damage, the cytotoxic effects are amplified.

Signaling Pathways in Apaziquone-Mediated Radiosensitization

The interplay of several signaling pathways is crucial for the radiosensitizing effects of Apaziquone.

Bioreductive Activation Pathway

The initial and most critical step is the activation of Apaziquone from a benign prodrug to a potent cytotoxic agent. This process is dependent on the cellular environment, specifically the oxygen levels and the presence of reductase enzymes.

DNA Damage Response and Radiosensitization

The combination of Apaziquone-induced DNA alkylation and radiation-induced DNA strand breaks overwhelms the cell's repair capacity, leading to enhanced cell death. This synergistic interaction is a hallmark of effective radiosensitization.

Quantitative Data

While comprehensive quantitative data on Apaziquone's radiosensitizing effects are limited in publicly available literature, a study on U-87 human glioblastoma xenografts provides valuable insights.[10] The data below is summarized from this study.

| Treatment Group | Tumor Doubling Time (days) | Increase in Doubling Time vs. Control (days) |

| Vehicle (Control) | 3.2 | - |

| Apaziquone alone (2 mg/kg x 3 days) | 4.6 | 1.4 |

| Radiation alone (7.5 Gy x 3 days) | 8.4 | 5.2 |

| Apaziquone + Radiation | 11.7 | 8.5 |

Data adapted from Burd et al., 2005.[10]

These results demonstrate a greater than additive effect when Apaziquone is combined with radiation, indicating a significant radiosensitization effect.[10]

Experimental Protocols

The investigation of Apaziquone's radiosensitizing properties involves several key experimental methodologies.

General Experimental Workflow

A typical workflow for evaluating the radiosensitizing potential of a compound like Apaziquone involves a combination of in vitro and in vivo assays.

Clonogenic Survival Assay

This is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.

-

Cell Seeding: Plate a known number of cells into 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with Apaziquone at various concentrations for a specified duration.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Counting and Analysis: Count colonies containing at least 50 cells. Calculate the surviving fraction for each treatment and plot cell survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated.

DNA Damage Analysis (γH2AX Foci Formation)

This assay quantifies DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Apaziquone and/or radiation.

-

Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Block non-specific binding and incubate with a primary antibody against phosphorylated histone H2AX (γH2AX). Follow this with a fluorescently-labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.

-

Quantification: Count the number of foci per cell nucleus to quantify the extent of DNA damage.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.[11]

-

Cell Treatment: Treat cells with Apaziquone and/or radiation.

-

Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

Conclusion

Apaziquone presents a compelling profile as a radiosensitizing agent, with a clear mechanism of action centered on its bioreductive activation in the tumor microenvironment. The available data, though limited, strongly suggests a synergistic interaction with radiation, leading to enhanced tumor cell killing. Further research, particularly quantitative studies to establish dose-enhancement ratios across various cancer types and detailed investigations into the interplay with the DNA Damage Response and HIF-1α pathways, is warranted to fully elucidate its clinical potential in combination with radiotherapy. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

- 1. youtube.com [youtube.com]

- 2. NQO1-dependent, tumor-selective radiosensitization of non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ray.yorksj.ac.uk [ray.yorksj.ac.uk]

- 4. NQO1-dependent, Tumor-selective Radiosensitization of Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor-Selective, Futile Redox Cycle-Induced Bystander Effects Elicited by NQO1 Bioactivatable Radiosensitizing Drugs in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Preclinical Evaluation of Apaziquone in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apaziquone (EO9), an indolequinone-based bioreductive prodrug, has been a subject of significant preclinical interest for the treatment of solid tumors. Its mechanism of action, which exploits the unique tumor microenvironment, offers a targeted approach to cancer therapy. This technical guide provides a comprehensive overview of the preclinical evaluation of Apaziquone, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Apaziquone is a bioreductive prodrug that is activated to its cytotoxic form under hypoxic conditions, a common feature of solid tumors.[1] It can also be activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various cancer cells.[2] This dual mechanism of activation allows for selective targeting of tumor cells while minimizing damage to healthy, well-oxygenated tissues.[3] Once activated, Apaziquone acts as a DNA alkylating agent, leading to DNA damage and ultimately, apoptotic cell death.[1][2]

While Apaziquone showed promise in preclinical studies, its systemic administration in clinical trials was hampered by poor pharmacokinetic properties, leading to insufficient drug delivery to tumor tissues.[4] However, its efficacy in loco-regional applications, such as in non-muscle invasive bladder cancer, has been more successful.[4] This guide will focus on the preclinical data generated in various solid tumor models.

Data Presentation

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AMOS III | Oral Squamous Cell Carcinoma | Data not explicitly provided in a numerical format, but dose-dependent inhibition was observed. | [5] |

| SCC4 | Oral Squamous Cell Carcinoma | Data not explicitly provided in a numerical format, but dose-dependent inhibition was observed. | [5] |

Further research is required to compile a comprehensive table of IC50 values from various preclinical studies.

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of Apaziquone has been assessed in vivo using animal xenograft models, where human cancer cells are implanted into immunocompromised mice.

| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Oral Squamous Cell Carcinoma (AMOS III xenograft) | 0.1 mg/kg, intraperitoneally, weekly for 6 weeks | Significant tumor growth delay was observed compared to the control group. The mean tumor volume in the treated group was 220.05 mm³, while the control group had a mean tumor volume of 376.18 mm³. | [6] |

Quantitative data on tumor growth inhibition from a wider range of solid tumor xenograft models is needed for a more comprehensive evaluation.

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). The poor pharmacokinetic properties of Apaziquone, characterized by rapid elimination, were a major hurdle in its systemic application.[4]

| Species | Route of Administration | Cmax | Tmax | AUC | Reference |

| Rat | Intravenous | Data not available in a structured table | Data not available in a structured table | Data not available in a structured table | [7][8][9] |

| Mouse | Oral | Data not available in a structured table | Data not available in a structured table | Data not available in a structured table | [10] |

Toxicology

Toxicology studies are essential to determine the safety profile of a drug candidate. The median lethal dose (LD50) is a standard measure of acute toxicity.

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | Data not available in a structured table | [11][12] |

| Mouse | Intraperitoneal | Data not available in a structured table | [13] |

Specific LD50 values for Apaziquone from preclinical studies are not consistently reported in a readily accessible format.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

-

Adherent cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Apaziquone stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. The edge wells should be filled with sterile PBS to prevent evaporation.[1]

-

Incubation: Incubate the plate in a CO2 incubator at 37°C until the cells have attached to the well surface.[1]

-

Drug Treatment: Prepare serial dilutions of Apaziquone from the stock solution. Remove the culture medium from the wells and add 100 µL of medium containing different concentrations of Apaziquone. Include a solvent control (medium with the same concentration of DMSO used to dissolve the drug) and a positive control with a known cytotoxic agent. Each treatment should be performed in triplicate.[1]

-

Incubation with Drug: Incubate the plate for a period of 24 to 72 hours.[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[3][14]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][14]

-

Absorbance Measurement: Place the plate on a shaker for about 10-15 minutes to ensure complete dissolution of the formazan crystals.[1][15] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][14]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Subcutaneous Xenograft Model)

Subcutaneous xenograft models in immunocompromised mice are widely used to evaluate the anti-tumor efficacy of cancer therapeutics in an in vivo setting.[4]

Materials:

-

Human cancer cell line

-

Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old[3]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)[2]

-

Apaziquone formulation for injection

-

Vehicle control solution

-

Syringes and needles (27- or 30-gauge)[3]

-

Calipers for tumor measurement

-

Anesthetic for animal procedures

Procedure:

-

Cell Preparation: Culture the cancer cells in complete medium. Harvest the cells when they are in the logarithmic growth phase (70-80% confluency). Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per 100-200 µL. The cell suspension can be mixed with Matrigel at a 1:1 ratio on ice.[3][16]

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[3][16]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.[3]

-

Randomization and Treatment: When the tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[16][17] Administer Apaziquone (e.g., via intraperitoneal injection) to the treatment group according to the planned dosing schedule. The control group should receive the vehicle solution.[6]

-

Efficacy and Tolerability Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity. Observe the animals for any clinical signs of distress.[17]

-

Endpoint: The study can be terminated when the tumors in the control group reach a specific size or after a predetermined duration. At the end of the study, the mice are euthanized, and the tumors can be excised for further analysis.[17]

Mandatory Visualization

Signaling Pathway of Apaziquone-Induced Apoptosis

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 5. rsc.org [rsc.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. yeasenbio.com [yeasenbio.com]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

The Pharmacokinetic Landscape of Apaziquone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apaziquone (EO9), an indolequinone-based bioreductive prodrug, has garnered significant interest in oncology due to its mechanism of action that allows for targeted cytotoxicity in hypoxic tumor environments.[1][2] As a structural analogue of Mitomycin C, Apaziquone's activation is mediated by intracellular reductases, which are often overexpressed in tumor cells, leading to the generation of active metabolites that alkylate DNA and induce apoptosis.[2][3] However, the clinical development of Apaziquone has been a tale of two distinct outcomes, largely dictated by its pharmacokinetic profile. While systemic administration proved unsuccessful due to rapid clearance and poor tumor penetration, local administration has shown promise, particularly in the context of non-muscle invasive bladder cancer (NMIBC).[1][4] This technical guide provides a comprehensive exploration of the pharmacokinetics of Apaziquone and its derivatives, offering valuable insights for researchers and drug development professionals in the field.

Pharmacokinetic Profile of Apaziquone

The pharmacokinetic properties of Apaziquone are characterized by rapid systemic clearance and a short half-life, which significantly hampered its efficacy in early clinical trials involving intravenous administration.[1] Conversely, these very characteristics are advantageous for loco-regional therapies, where high local concentrations can be achieved with minimal systemic exposure and toxicity.[5]

Systemic Pharmacokinetics

Following intravenous administration, Apaziquone is rapidly cleared from the systemic circulation, with reported half-lives ranging from 0.8 to 19 minutes in clinical studies.[1] Preclinical studies in rodents have shown similarly rapid elimination. For instance, in mice receiving a 12 mg/kg intravenous dose, the half-life was determined to be 1.9 minutes.[3] This rapid clearance is attributed to extensive and fast bioreductive metabolism.[3] The predominant metabolite found in blood and urine after systemic administration is the inactive, aziridine (B145994) ring-opened metabolite EO5A.[1]

Pharmacokinetics following Intravesical Administration

For the treatment of NMIBC, Apaziquone is administered directly into the bladder (intravesically). This approach leads to high concentrations of the drug within the bladder, where it can exert its cytotoxic effects on superficial tumors. Importantly, pharmacokinetic studies in NMIBC patients have shown no detectable levels of Apaziquone or its known metabolites in the systemic circulation following intravesical administration of doses up to 4 mg/40 ml.[1] This localized activity profile minimizes the risk of systemic side effects, a significant advantage for this therapeutic application.[3]

Data Presentation: Comparative Pharmacokinetics

To provide a clear comparison of the pharmacokinetic parameters of Apaziquone and related bioreductive agents, the following table summarizes data from a preclinical study in mice.

| Compound | Half-life (t¹/²) (min) | Area Under the Curve (AUC) (µM·h) |

| Apaziquone (EO9) | 1.8 | 0.184 |

| Mitomycin C (MMC) | 14 | 4.54 |

| MeDZQ | 22 | 0.509 |

| Data from a study in H460 xenograft-bearing mice following intravenous administration.[1] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

A representative experimental protocol for determining the pharmacokinetics of Apaziquone in rodents is outlined below.

1. Animal Models:

-

Male C3H/He mice or male Sprague-Dawley rats are commonly used.[3]

2. Drug Administration:

-

Apaziquone is administered intravenously (i.v.) at a specified dose (e.g., 12 mg/kg in mice or 3 mg/kg in rats).[3]

3. Sample Collection:

-

Blood samples are collected at predetermined time points following drug administration.

-

Urine may also be collected to analyze for parent drug and metabolites.[3]

4. Sample Processing:

-

Plasma is separated from whole blood by centrifugation.

-

Samples are stored frozen until analysis.

5. Bioanalysis:

-

Plasma and urine concentrations of Apaziquone and its metabolites are determined using a validated analytical method, such as LC-MS/MS.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters including half-life (t¹/²), initial plasma concentration (C₀), volume of distribution (Vd), plasma clearance (Clp), and area under the curve (AUC) are calculated from the plasma concentration-time data.[3]

Quantitative Analysis by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Apaziquone (EO9) and its primary metabolite, EO5a, in plasma.

1. Sample Preparation:

-

A 200 µL aliquot of plasma is spiked with deuterated internal standards (EO9-d3 and EO5a-d4).

-

The sample is then extracted with 1.25 mL of ethyl acetate (B1210297).

-

The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solution of 0.1 M ammonium (B1175870) acetate and methanol (B129727) (7:3, v/v).

2. Chromatographic Separation:

-

An aliquot of the reconstituted sample (e.g., 20-25 µL) is injected into an HPLC system.

-

Separation is achieved on a C18 column (e.g., 150 x 2.1 mm) using a gradient elution with an alkaline mobile phase consisting of 1 mM ammonium hydroxide (B78521) and methanol.

3. Mass Spectrometric Detection:

-

Detection is performed using a triple-quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for Apaziquone, EO5a, and their respective internal standards.

4. Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of Apaziquone and EO5a in the plasma samples is determined by comparing their peak area ratios to the internal standards against the calibration curve. The assay is typically validated over a range of 0.5 to 500 ng/mL for both analytes in plasma.

Mandatory Visualizations

Caption: Bioactivation pathways of Apaziquone.

Caption: Workflow for in vivo pharmacokinetic analysis.

References

- 1. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, distribution, and metabolism of the novel bioreductive alkylating indoloquinone EO9 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 5. Clinical studies with EO9, a new indoloquinone bioreductive alkylating cytotoxic agent. EORTC Early Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Apaziquone: An In-depth Technical Guide for Intravesical Chemotherapy in Non-Muscle Invasive Bladder Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apaziquone (B118365) (EO9), a bioreductive prodrug analogue of mitomycin C, has emerged as a promising agent for intravesical chemotherapy in non-muscle invasive bladder cancer (NMIBC). Initially investigated for intravenous administration, its rapid systemic clearance and poor tumor penetration led to disappointing results. However, these pharmacokinetic properties proved advantageous for localized intravesical delivery, minimizing systemic toxicity while concentrating the drug's cytotoxic effects within the bladder. This technical guide provides a comprehensive overview of Apaziquone, detailing its mechanism of action, summarizing key clinical trial data, and outlining relevant experimental protocols to support ongoing research and development in this field.

Mechanism of Action

Apaziquone is a prodrug that requires enzymatic activation to exert its cytotoxic effects. Its mechanism is predicated on the unique tumor microenvironment, particularly the presence of specific reductase enzymes.

The primary activating enzyme for Apaziquone is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in bladder cancer cells compared to normal urothelium.[1] NQO1 catalyzes a two-electron reduction of the quinone moiety of Apaziquone, converting it into an unstable hydroquinone (B1673460).[2] This hydroquinone is a potent DNA alkylating agent, causing interstrand cross-links and subsequent DNA damage.[3][4] This damage triggers a cellular stress response, ultimately leading to apoptosis and tumor cell death.

Under hypoxic conditions, which are also common in solid tumors, other intracellular reductases, such as cytochrome P450 reductase, can also activate Apaziquone, broadening its therapeutic window.[5]

Figure 1: Apaziquone's bioactivation pathway.

Clinical Efficacy and Safety: A Quantitative Overview

Multiple clinical trials have evaluated the efficacy and safety of intravesically administered Apaziquone for NMIBC. The data from key studies are summarized below.

Phase I/II Pilot Study

A Phase I/II pilot study was conducted to determine the maximum tolerated dose and preliminary efficacy of intravesical Apaziquone.[6]

| Parameter | Value | Reference |

| Patient Population | Multifocal Ta/T1, G1/G2 NMIBC | [6] |

| Treatment Regimen | Weekly instillations for 6 weeks | [6] |

| Dose Escalation | 0.5 mg/40 mL to 16 mg/40 mL | [6] |

| Maximum Tolerated Dose | 4 mg/40 mL | [6] |

| Complete Response Rate | 66.7% (8 out of 12 patients) | [6] |

| Systemic Absorption | Undetectable in plasma | [6] |

Phase II Marker Lesion Study

Following the promising results of the pilot study, a Phase II marker lesion study was conducted to further assess the ablative capabilities of Apaziquone.[5][7][8][9]

| Parameter | Value | Reference |

| Patient Population | Multiple pTa/pT1 NMIBC with a marker lesion | [5][8] |

| Treatment Regimen | 4 mg/40 mL weekly for 6 weeks | [8] |

| Initial Complete Response Rate | 67.4% (31 out of 46 patients) | [8] |

| Recurrence-Free Rate at 1 Year | 56.5% | [7][8] |

| Recurrence-Free Rate at 2 Years | 49.5% | [7][8] |

Phase II Adjuvant Study in High-Risk NMIBC

A Phase II study evaluated Apaziquone as an adjuvant therapy in patients with high-risk NMIBC following transurethral resection of bladder tumor (TURBT).[10]

| Parameter | Value | Reference |

| Patient Population | High-risk NMIBC | [10] |

| Treatment Regimen | 6 weekly instillations of 4 mg/40 mL | [10] |

| Recurrence Rate at 12 Months | 34.7% | [10] |

| Recurrence Rate at 18 Months | 44.9% | [10] |

Phase III Clinical Trials

Two large, double-blind, randomized, placebo-controlled Phase III trials were conducted to evaluate the efficacy of a single, immediate post-TURBT instillation of Apaziquone in low-risk NMIBC.[11] While the primary endpoint of a statistically significant reduction in the 2-year recurrence rate was not met in the individual studies, a pooled analysis suggested a benefit.[11]

| Parameter | Study 1 | Study 2 | Pooled Analysis | Reference |

| Patient Population | Low-risk NMIBC | Low-risk NMIBC | Low-risk NMIBC | [11] |

| Treatment | Single instillation post-TURBT | Single instillation post-TURBT | Single instillation post-TURBT | [11] |

| 2-Year Recurrence Rate (Apaziquone) | 38.0% | 39.7% | 38.8% | [11] |

| 2-Year Recurrence Rate (Placebo) | 44.6% | 46.3% | 45.4% | [11] |

| Reduction in 2-Year Recurrence Rate | 6.7% | 6.6% | 6.7% (p = 0.0218) | [11] |

Safety and Tolerability

Across clinical trials, intravesical Apaziquone was generally well-tolerated, with most adverse events being localized to the urinary tract and of mild to moderate severity.[6][10][12][13]

| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency | Reference |

| Dysuria (Painful Urination) | Common | Reported | [6][12] |

| Hematuria (Blood in Urine) | Common | Reported | [6][12] |

| Urinary Frequency | Common | Infrequent | [12] |

| Urgency | Common | Infrequent | [12] |

| Bladder Pain/Spasm | Common | Infrequent | [12] |

| Urinary Tract Infection | Reported | Infrequent | [12] |

Systemic side effects were rare, consistent with the minimal systemic absorption of the drug.[6][10]

Key Experimental Protocols

This section provides an overview of essential methodologies used in the preclinical and clinical evaluation of Apaziquone.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

-

Cell Seeding: Bladder cancer cell lines (e.g., RT112, EJ138) are seeded in 96-well plates and allowed to adhere overnight.[14]

-

Compound Exposure: Cells are treated with varying concentrations of Apaziquone for a specified duration (e.g., 1 hour).[14]

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Figure 2: MTT assay experimental workflow.

Apaziquone Metabolism Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of Apaziquone and its metabolites in biological samples, such as blood or urine.

Protocol Outline for Analysis in Blood:

-

Sample Collection: Whole blood samples are collected from subjects.[14]

-

Drug Spiking: Samples are spiked with a known concentration of Apaziquone and incubated at 37°C for various time points.[14]

-

Protein Precipitation: Ice-cold acetonitrile (B52724) is added to precipitate proteins.[14]

-

Centrifugation: Samples are centrifuged to pellet the precipitated proteins.[14]

-

HPLC Analysis:

-

Column: Reverse-phase C18 column (e.g., LiChrosorb RP-18).[14]

-

Mobile Phase: A mixture of phosphate (B84403) buffer and methanol.[14]

-

Detection: Photodiode Array (PDA) detector to monitor the absorbance at a specific wavelength.[14]

-

-

Data Analysis: The concentration of Apaziquone is determined by comparing the peak area to a standard curve.

Figure 3: HPLC analysis workflow for Apaziquone.

Future Directions and Conclusion

Apaziquone has demonstrated significant ablative activity and a favorable safety profile as an intravesical agent for NMIBC. While Phase III trials of a single immediate instillation did not meet their primary endpoints individually, the pooled analysis and the robust data from Phase II studies suggest a therapeutic potential that warrants further investigation.[7][8][11]

Future research should focus on optimizing the treatment schedule, potentially exploring adjuvant instillation regimens for intermediate and high-risk patients, and identifying predictive biomarkers, such as NQO1 expression levels, to select patients most likely to respond to Apaziquone therapy. The impact of factors such as hematuria on drug efficacy also requires further consideration in the design of clinical trials.[14][15]

References

- 1. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. | Semantic Scholar [semanticscholar.org]

- 5. Phase II marker lesion study with intravesical instillation of apaziquone for superficial bladder cancer: toxicity and marker response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. zgt.nl [zgt.nl]

- 11. Double-Blind, Randomized, Placebo-controlled Studies Evaluating Apaziquone (E09, Qapzola™) Intravesical Instillation Post Transurethral Resection of Bladder Tumors for the Treatment of Low-risk Non-Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apaziquone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. auajournals.org [auajournals.org]

- 14. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability of Apaziquone in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apaziquone (B118365), also known as EO9, is a bioreductive prodrug and an analog of mitomycin C. It has been investigated for its potential as an antineoplastic agent, particularly for the intravesical treatment of non-muscle invasive bladder cancer. The chemical structure of Apaziquone features a reactive aziridine (B145994) ring, which is crucial for its cytotoxic activity but also a primary determinant of its chemical stability in solution. Understanding the stability profile of Apaziquone is paramount for its formulation development, proper handling, and clinical administration to ensure its therapeutic efficacy and safety. This technical guide provides an in-depth overview of the chemical stability of Apaziquone in solution, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways.

Factors Influencing Apaziquone Stability

The stability of Apaziquone in aqueous solutions is significantly influenced by several factors, most notably pH and temperature. The presence of its highly strained aziridine ring makes the molecule susceptible to degradation, particularly in acidic environments.

Effect of pH

Apaziquone exhibits marked instability in acidic aqueous solutions.[1] As the pH of the solution decreases, the rate of degradation increases.[1] This is attributed to the acid-catalyzed hydrolysis of the aziridine ring. Conversely, Apaziquone is more stable in neutral to alkaline conditions. For instance, its stability is enhanced in human urine when stabilized with TRIS buffer at a pH of 9.0.[1]

Effect of Temperature

An increase in temperature accelerates the degradation of Apaziquone in solution. Studies have shown that Apaziquone is unstable in urine at 43°C for periods longer than one hour.[1] However, at 37°C, the drug remains stable in human urine for up to three hours.[1] This temperature-dependent degradation underscores the importance of controlled storage and administration conditions.

Quantitative Stability Data

While comprehensive kinetic data for Apaziquone degradation in various buffered solutions is limited in publicly available literature, some key stability parameters have been reported. The following tables summarize the available quantitative data on the stability of Apaziquone.